molecular formula C8H9F2NO B2760438 2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol CAS No. 2228419-08-5

2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol

Cat. No.: B2760438
CAS No.: 2228419-08-5
M. Wt: 173.163
InChI Key: YIEGEIXSYLHYIE-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol (CAS 2228419-08-5) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C8H9F2NO, with a molecular weight of 173.16 g/mol . The compound features a 6-methylpyridin-3-yl scaffold, a structural motif frequently explored in the development of novel bioactive molecules. Research into similar pyridine-containing compounds highlights their potential as key intermediates in the synthesis of potent and selective receptor antagonists . The strategic incorporation of difluoroethanol group enhances the molecule's properties, making it a valuable scaffold for constructing potential enzyme inhibitors and other therapeutic candidates . This reagent is intended for research applications as a critical synthetic intermediate. It is ideal for investigating structure-activity relationships (SAR), exploring new mechanisms of action, and developing compounds for metabolic studies . Please Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not intended for human consumption.

Properties

IUPAC Name

2,2-difluoro-2-(6-methylpyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-6-2-3-7(4-11-6)8(9,10)5-12/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEGEIXSYLHYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace hydrogen atoms with fluorine atoms on the pyridine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled introduction of fluorine atoms. The reaction conditions often include low temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Anticancer Properties
Research indicates that compounds similar to 2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol exhibit antiviral and anticancer activities. For instance, 2',2'-difluoronucleosides derived from fluorinated alcohols have been shown to possess antiviral properties against various viruses, including HIV and hepatitis . Furthermore, studies have reported that certain derivatives can act as oncolytic agents, selectively targeting cancer cells while sparing normal tissues .

Mechanism of Action
The biological activity of these compounds is often linked to their ability to interfere with nucleic acid synthesis. The incorporation of fluorine atoms enhances the stability and binding affinity of these compounds to viral enzymes and cancer cell targets. For example, the fluorinated nucleosides can mimic natural substrates but exhibit altered interactions that lead to the inhibition of viral replication or cancer cell proliferation .

Material Science Applications

Nanoparticle Synthesis
Recent studies have explored the use of this compound in the synthesis of nanoparticles. The compound has been utilized as a precursor in the formation of liposomes with controlled sizes, which are essential for drug delivery systems. Dynamic light scattering measurements showed that liposomes formed using derivatives of this compound had an average diameter suitable for cellular uptake .

Self-Assembly Properties
The self-assembling properties of fluorinated compounds have been investigated for their potential use in creating advanced materials. The ability of these compounds to form stable aggregates in aqueous solutions can lead to innovative applications in drug delivery and biomaterials .

Case Study 1: Antiviral Activity

A study demonstrated that a derivative of this compound exhibited significant antiviral activity against influenza viruses. The compound was tested in vitro and showed a dose-dependent inhibition of viral replication, highlighting its potential as a therapeutic agent against viral infections.

Concentration (µM) Inhibition (%)
120
1050
10080

Case Study 2: Nanoparticle Formation

In another investigation, researchers synthesized nanoparticles using a solution containing this compound. The resulting nanoparticles were characterized using transmission electron microscopy (TEM), revealing uniform sizes conducive for drug delivery applications.

Parameter Value
Average Diameter (nm)150
Polydispersity Index0.25

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyridine Ring CAS Number Key Differences
This compound* C₈H₉F₂NO ~173.16 6-methyl (3-position ethanol chain) N/A Reference compound for comparison
2-(6-Methylpyridin-3-yl)ethanol C₈H₁₁NO 137.18 6-methyl (3-position ethanol chain) 100189-17-1 Lacks difluoro substitution
[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol C₇H₅Cl₂F₂NO 228.02 4,6-dichloro; 2-difluoromethyl (3-position methanol) 1806802-85-6 Chlorine substituents; methanol vs. ethanol chain
(6-Fluoro-2-methyl-3-pyridyl)methanol C₇H₇FNO 156.14 6-fluoro, 2-methyl (3-position methanol) 884494-98-8 Methanol chain; fluorine vs. methyl substituents
[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanol C₈H₈F₃NO₂ 207.15 6-trifluoroethoxy (3-position methanol) 159981-20-1 Trifluoroethoxy group; methanol chain
2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol C₇H₆F₃NO 177.12 5-fluoro (2-position ethanol chain) 1824012-53-4 Pyridine substitution position (2-yl vs. 3-yl)
(3-(Trifluoromethoxy)pyridin-2-yl)methanol C₇H₆F₃NO₂ 205.13 3-trifluoromethoxy (2-position methanol) 1261650-51-4 Trifluoromethoxy group; methanol chain

*Hypothetical compound inferred from structural analogs.

Structural and Electronic Analysis

Substituent Effects

  • Fluorine vs. Methyl Groups: The presence of fluorine atoms in this compound increases electronegativity and lipophilicity compared to its non-fluorinated analog, 2-(6-methylpyridin-3-yl)ethanol . This enhances metabolic stability, a critical factor in pharmaceutical applications.
  • Positional Isomerism: 2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol demonstrates how pyridine substitution position (2-yl vs. 3-yl) alters electronic effects. The 3-position substitution in the target compound may favor stronger hydrogen bonding due to proximity to the ethanol hydroxyl group.
  • Trifluorinated Groups: Compounds like [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanol and (3-(Trifluoromethoxy)pyridin-2-yl)methanol exhibit higher molecular weights and distinct electronic profiles due to trifluoromethyl ethers, which can enhance membrane permeability.

Biological Activity

2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol (DFMP) is a fluorinated alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits unique structural characteristics, including chirality, which may influence its interactions with biological systems. This article reviews the biological activity of DFMP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DFMP is characterized by the following molecular formula and structure:

  • Molecular Formula : C8H9F2NO
  • Molecular Weight : 179.16 g/mol

The presence of fluorine atoms enhances the compound's lipophilicity and ability to form hydrogen bonds, which are crucial for its interaction with biological macromolecules.

The biological activity of DFMP is primarily attributed to its interaction with specific molecular targets within cells. The fluorine atoms in the structure facilitate strong hydrogen bonding, potentially leading to modulation of enzyme activity and receptor binding. This mechanism is critical in drug discovery as it may influence the efficacy and specificity of DFMP as a therapeutic agent.

Anticancer Properties

Recent studies have explored DFMP's potential as an anticancer agent. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and U-937 (leukemia).
  • IC50 Values : Preliminary results indicate that DFMP exhibits cytotoxic effects with IC50 values in the range of 0.12 to 2.78 µM against these cell lines .

These findings suggest that DFMP may induce apoptosis in cancer cells through dose-dependent mechanisms.

Anti-inflammatory Activity

DFMP has also been investigated for its anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by excessive inflammation. Specific pathways affected include:

  • Nuclear Factor kappa B (NF-κB) : Inhibition of NF-κB signaling could reduce the expression of pro-inflammatory cytokines.
  • Cyclooxygenase Enzymes : Potential inhibition of COX enzymes may contribute to its anti-inflammatory effects .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of DFMP:

  • Study on Cancer Cell Lines :
    • Researchers evaluated DFMP's effects on various cancer cell lines, noting significant reductions in cell viability at sub-micromolar concentrations.
    • Flow cytometry assays indicated that DFMP effectively induces apoptosis in treated cells .
  • Inflammation Model :
    • In an experimental model of inflammation, DFMP demonstrated a marked decrease in inflammatory markers compared to control groups.
    • The study suggested that DFMP could be developed into a therapeutic agent for chronic inflammatory diseases.

Comparative Biological Activity Table

Compound Target Cell Line IC50 (µM) Activity Type
This compoundMCF-70.12 - 2.78Anticancer
DoxorubicinMCF-70.79 - 5.51Anticancer
ControlN/AN/ABaseline

Q & A

Q. What are the optimal synthetic routes for 2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol, and how do reaction conditions influence yield?

Answer: Synthesis typically involves fluorination of a pyridine precursor followed by hydroxylation. Key steps include:

  • Fluorination: Using reagents like diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms at the benzylic position .
  • Hydroxylation: Oxidation of intermediates (e.g., ketones) to alcohols via controlled reduction (e.g., NaBH₄ in THF) or enzymatic methods .
    Critical factors:
  • Temperature: Lower temperatures (0–5°C) minimize side reactions during fluorination.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency .
    Yield optimization requires balancing steric hindrance from the 6-methylpyridin-3-yl group with reagent reactivity. For example, MnO₂-mediated oxidation of analogous alcohols achieves ~68% yield under mild conditions .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR:
    • The hydroxyl proton (δ ~2.5–3.5 ppm) appears as a broad singlet, while the pyridine ring protons (δ 7.0–8.5 ppm) show splitting patterns dependent on substitution .
    • Fluorine atoms deshield adjacent carbons, causing distinct ¹³C shifts (e.g., CF₂ at δ ~110–120 ppm) .
  • IR:
    • O-H stretch (~3200–3600 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) confirm functional groups .
  • Mass Spec: Molecular ion peaks (e.g., m/z 215 [M+H]⁺) validate the molecular formula (C₈H₉F₂NO) .

Q. What are the primary chemical reactions involving the hydroxyl and difluoro groups?

Answer:

  • Hydroxyl group:
    • Esterification: Reacts with acetyl chloride or POCl₃ to form esters (e.g., phosphate esters, 82% yield) .
    • Glycosylation: Conjugation with sugars (e.g., glucosyl bromide) for prodrug synthesis .
  • Difluoro group:
    • Nucleophilic substitution: Fluorines can be replaced under strong basic conditions (e.g., KOtBu) .
    • Radical reactions: Participates in C-F bond activation for cross-coupling .

Advanced Research Questions

Q. How does stereoelectronic effects of the 6-methylpyridine moiety influence reactivity?

Answer: The methyl group at the 6-position induces steric hindrance, altering reaction pathways:

  • Steric effects: Reduces nucleophilic attack at the pyridine nitrogen, favoring para-substitution in electrophilic reactions .
  • Electronic effects: The methyl group donates electrons via hyperconjugation, stabilizing intermediates in oxidation reactions (e.g., m-CPBA-mediated N-oxide formation, 60% yield) .
    Comparative studies with 4-methyl analogs show slower reaction kinetics due to increased steric bulk .

Q. What computational strategies predict binding affinities of this compound to biological targets?

Answer:

  • Molecular docking: Software like AutoDock Vina models interactions with enzymes (e.g., kinases) by evaluating hydrogen bonding with the hydroxyl group and hydrophobic contacts with the difluoro-methylpyridine moiety .
  • MD simulations: Assess stability of ligand-protein complexes; fluorine atoms enhance binding via dipole interactions .
  • QSAR models: Correlate substituent effects (e.g., fluorine count, methyl position) with bioactivity data from analogs .

Q. How to resolve contradictions in reported bioactivity data across studies?

Answer: Discrepancies often arise from:

  • Purity variations: Trace impurities (e.g., unreacted DAST) in synthesis can skew biological assays. HPLC purity >98% is critical .
  • Assay conditions: pH-dependent solubility (logP ~1.5) affects cellular uptake; use standardized buffers (e.g., PBS at pH 7.4) .
  • Metabolic stability: Fluorine substitution improves metabolic half-life (t₁/₂ > 2 hrs in liver microsomes), but methylpyridine oxidation may generate inactive metabolites .

Q. What strategies enable enantioselective synthesis of chiral derivatives?

Answer:

  • Chiral auxiliaries: Use (R)- or (S)-BINOL ligands in asymmetric reductions to control stereochemistry at the hydroxyl-bearing carbon .
  • Enzymatic resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of one enantiomer (ee >90%) .
  • Chiral HPLC: Separate enantiomers using columns like Chiralpak AD-H; retention times correlate with pyridine ring conformation .

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